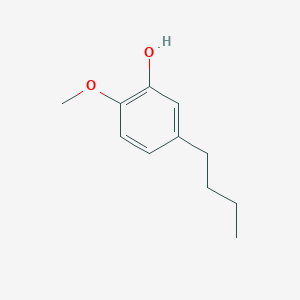
Phenol, 5-butyl-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 5-butyl-2-methoxy- is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which also contains a butyl group (-C4H9) and a methoxy group (-OCH3) at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol, 5-butyl-2-methoxy- can be synthesized through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) followed by selective mono-demethylation. The reaction typically uses potash and dimethyl sulfate as reagents .
Industrial Production Methods: In industrial settings, the compound can be produced by the methylation of o-catechol using dimethyl sulfate or other methylating agents. The reaction conditions often involve elevated temperatures and the presence of a base such as potassium hydroxide to facilitate the methylation process .
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 5-butyl-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effects of the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Electrophilic Aromatic Substitution: Reactions typically occur under acidic conditions with reagents like sulfuric acid or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 5-butyl-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phenol, 5-butyl-2-methoxy- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The methoxy group can also participate in interactions with biological molecules, enhancing the compound’s overall activity. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Phenol, 5-butyl-2-methoxy- can be compared with other similar compounds, such as:
Phenol, 2-methoxy- (Guaiacol): Both compounds contain a methoxy group, but the position and additional substituents differ, leading to variations in their chemical properties and applications.
Phenol, 4-methoxy- (Mequinol): Similar to phenol, 5-butyl-2-methoxy-, but with the methoxy group at a different position and no butyl group.
The uniqueness of phenol, 5-butyl-2-methoxy- lies in the presence of both the butyl and methoxy groups, which confer distinct chemical and biological properties compared to other phenolic compounds .
Eigenschaften
CAS-Nummer |
134319-00-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
5-butyl-2-methoxyphenol |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-9-6-7-11(13-2)10(12)8-9/h6-8,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
DWDQDGVEPVITJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


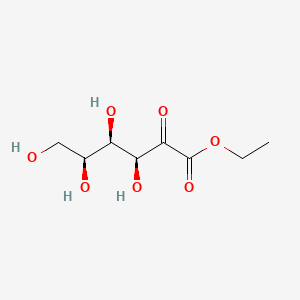
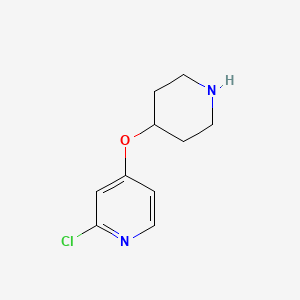

![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B15093206.png)
![N-[(2R,4R,5S)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15093209.png)
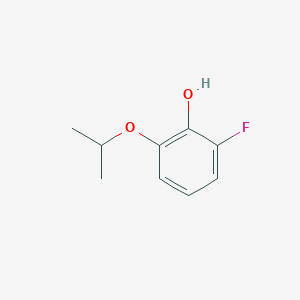
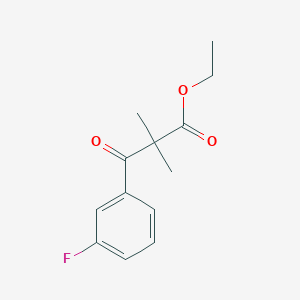
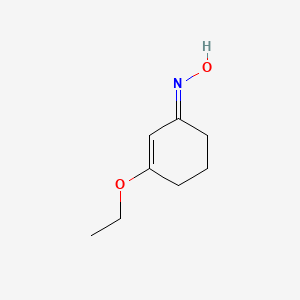
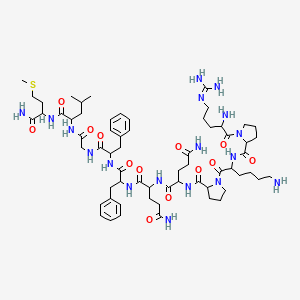
![1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15093239.png)
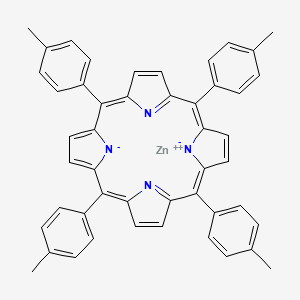
![tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)

